molecular formula C21H31NS2 B11936796 4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine

4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine

Cat. No.: B11936796
M. Wt: 361.6 g/mol
InChI Key: NFYUFTSYYMYPCG-UHFFFAOYSA-N
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Description

4-Benzyl-1-(1,4-dithiaspiro[45]decan-3-ylmethyl)piperidine is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with thioglycolic acid and an appropriate amine under reflux conditions in toluene. This reaction is facilitated by a Dean-Stark apparatus to remove water, yielding the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, altering their activity and thereby exerting its effects. The exact pathways can vary depending on the specific application, such as its anti-ulcer or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-4-(3-dimethylaminopropyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 8-Benzyl-4-(2-dimethylaminoethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Uniqueness

4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H31NS2

Molecular Weight

361.6 g/mol

IUPAC Name

4-benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine

InChI

InChI=1S/C21H31NS2/c1-3-7-18(8-4-1)15-19-9-13-22(14-10-19)16-20-17-23-21(24-20)11-5-2-6-12-21/h1,3-4,7-8,19-20H,2,5-6,9-17H2

InChI Key

NFYUFTSYYMYPCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)SCC(S2)CN3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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